molecular formula C17H16Cl2N2O3 B2536272 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 618389-02-9

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2536272
CAS No.: 618389-02-9
M. Wt: 367.23
InChI Key: DGHSWKDVGKZHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a chiral pyrazoline-based compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C17H16Cl2N2O3 and a molecular weight of 367.2 g/mol, this compound features a defined stereocenter, which is critical for its interaction with biological targets . Pyrazolines are a well-established, stable pharmacophore present in numerous therapeutic agents and investigational drugs . Researchers value this scaffold for its diverse biological activities, particularly in the context of neurodegenerative and psychiatric disorders . The compound's estimated LogP of 4.2 suggests moderate lipophilicity, which can influence its pharmacokinetic properties, while its Topological Polar Surface Area (TPSA) of 63.1 Ų indicates good potential for cell membrane permeability, a key factor for compounds targeting the central nervous system . The primary research applications for this compound are rooted in the known bioactivity of the pyrazoline core. Pyrazoline derivatives are extensively investigated as potent inhibitors of key neurological enzymes, most notably Monoamine Oxidase B (MAO B) and Acetylcholinesterase (AChE) . Inhibiting these enzymes is a major therapeutic strategy for research into Alzheimer's disease and Parkinson's disease . Furthermore, structurally similar compounds are often explored as ligands for various neurological receptors, highlighting the potential of this specific molecule for probing novel signaling pathways in pharmacological assays . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-23-10-3-4-11(16(7-10)24-2)14-8-15(21-20-14)12-5-9(18)6-13(19)17(12)22/h3-7,14,20,22H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHSWKDVGKZHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dichloro and dimethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.

Scientific Research Applications

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and dimethoxyphenyl groups can enhance its binding affinity. The pyrazolyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations and Physicochemical Properties

The compound’s dichlorophenol and dimethoxyphenyl substituents distinguish it from analogs. Key comparisons include:

  • Compound 11 (): 2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol Structural Difference: Replaces chlorine with methoxy groups on the phenol ring. Impact: Increased electron-donating capacity enhances antioxidant activity (89.64% DPPH scavenging vs. Vitamin C’s 97.92%) .
  • Brominated Analog (): 4-Bromo-2-[(5R)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Structural Difference: Bromine replaces chlorine at the 4-position. Physicochemical Data: LogP = 3.6, TPSA = 63.1. The target compound’s dichloro groups may increase lipophilicity (estimated logP ~3.8) and reduce solubility compared to bromine .
  • Compound 2g (): 2,4-Dichloro-6-(5-(4-((4-fluorophenyl)thio)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Structural Difference: Incorporates a thioether-linked fluorophenyl group. Impact: The thioether moiety may alter membrane permeability and antibacterial activity .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents logP TPSA Notable Bioactivity
Target Compound 2,4-Cl; 2,4-OMe ~3.8* ~63* Not reported
Compound 11 () 3,4-OMe; 5-OMe N/A N/A 89.64% DPPH scavenging
Brominated Analog () 4-Br; 2,4-OMe 3.6 63.1 Not reported
Bhade et al. Compound () 2,3-Cl; imidazolone N/A N/A Antibacterial (MIC data in Table 8)

*Estimated based on structural analogs.

Research Findings and Contradictions

  • Antioxidant vs. Antimicrobial Trade-offs : Methoxy-substituted analogs (e.g., Compound 11) excel in antioxidant activity, while halogenated derivatives (e.g., ) favor antimicrobial effects. The target compound’s dual substituents may balance these properties, but experimental validation is needed .
  • Crystallographic Behavior : Isostructural compounds () show that halogen size (Cl vs. Br) affects crystal packing. The target compound’s dichloro groups may reduce symmetry compared to methoxy analogs .

Biological Activity

2,4-Dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H18Cl2N2O3. It features a dichlorophenol moiety linked to a pyrazole ring substituted with a dimethoxyphenyl group. The structural attributes of this compound contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol demonstrate inhibitory effects against various cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (gastric cancer) . The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Case Study:
In vitro studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis. For instance, compounds tested against HepG2 cells exhibited IC50 values in the low micromolar range, demonstrating effective cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit broad-spectrum antibacterial activity. In particular, studies have reported that similar compounds significantly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (μg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10E. coli0.25Bactericidal
13Pseudomonas aeruginosa0.30Bacteriostatic

The biological activity of this compound is attributed to its ability to interfere with critical biological pathways. For instance:

  • Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress within cells, leading to apoptosis in cancer cells .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazines. For example, analogous pyrazoline derivatives are synthesized by refluxing α,β-unsaturated ketones with hydrazine derivatives in ethanol (yields: 70–85%) . Key variables include:

  • Solvent polarity : Ethanol or methanol enhances cyclization vs. side reactions.
  • Temperature : 60–80°C prevents decomposition of sensitive functional groups (e.g., methoxy or chloro substituents).
  • Stoichiometry : A 1:1.2 molar ratio of ketone to hydrazine optimizes ring closure. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), with purification by column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques and markers include:

  • ¹H NMR : Diastereotopic pyrazoline protons (δ 3.1–3.7 ppm, dd splitting) and phenolic -OH (δ 11.6–12.2 ppm, broad singlet) .
  • IR : O-H stretch (~3150 cm⁻¹) and aromatic C=C vibrations (1487–1587 cm⁻¹) .
  • ESI-MS : Molecular ion validation (e.g., m/z 432–433 for chloro/methoxy variants) .
  • X-ray crystallography : Confirms dihedral angles between aromatic rings (e.g., 15.2° between phenol and pyrazoline moieties) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Methoxy groups enhance stability vs. hydrolytic cleavage in acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Discrepancies may arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism shifting proton signals) .
  • Deuterated solvent effects : Compare DMSO-d6 (hydrogen-bonded -OH at δ 12.2 ppm) vs. CDCl3 (free -OH at δ 5.2 ppm) .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in aromatic regions (e.g., 7.0–7.5 ppm) .

Q. What experimental designs are recommended for evaluating its antimicrobial activity while minimizing false positives?

Use a tiered approach:

  • Step 1 : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines), with ciprofloxacin as a positive control .
  • Step 2 : Confirm target specificity using in vitro enzyme assays (e.g., DNA gyrase inhibition, IC₅₀ via fluorometric methods) .
  • Step 3 : Perform cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Q. What computational strategies effectively model its interaction with biological targets, and how should models be validated?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2 or topoisomerase II) using PDB structures (e.g., 1CX2). Prioritize compounds with docking scores ≤ -7.0 kcal/mol .
  • MD simulations (AMBER) : Assess binding stability over 100 ns; RMSD >2.5 Å indicates poor target engagement .
  • Validation : Compare computed binding energies with SPR-measured kinetics (e.g., KD ≤ 10 µM) .

Q. How should environmental fate studies be designed to evaluate its persistence and bioaccumulation?

Follow OECD guidelines:

  • Aerobic degradation : Incubate in soil (40% water-holding capacity) for 60 days, quantifying residues via LC-MS/MS .
  • Photolysis : Expose aqueous solutions to xenon arc lamps (simulated sunlight), monitoring degradation products with HPLC-PDA .
  • Bioaccumulation : Calculate log Kow via shake-flask method; values >3.0 suggest high bioaccumulation potential .

Q. What theoretical frameworks guide the design of novel analogs with enhanced bioactivity?

  • Hammett substituent constants : Correlate electron-withdrawing groups (e.g., -Cl) with increased antibacterial potency .
  • Topliss decision tree : Optimize substituent positions (e.g., para-methoxy groups improve membrane permeability) .
  • QSPR models : Predict solubility and bioavailability using molecular descriptors (e.g., polar surface area <90 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.